N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H18N2O3 It is known for its unique structure, which includes a hydrazide group, a hydroxyphenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-hydroxyacetophenone with 2-methylphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[1-(4-hydroxyphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[1-(2-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-[1-(4-hydroxyphenyl)propylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-16(14-8-10-15(21)11-9-14)19-20-18(22)12-23-17-7-5-4-6-13(17)2/h4-11,21H,3,12H2,1-2H3,(H,20,22)/b19-16+ |
InChI Key |
FQBASSOHFXWNND-KNTRCKAVSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)COC1=CC=CC=C1C)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)COC1=CC=CC=C1C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.